![molecular formula C20H17N5O3S B2470144 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide CAS No. 946366-14-9](/img/structure/B2470144.png)
2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide” is a complex organic molecule that likely belongs to the class of compounds known as pyrimidines . Pyrimidines and their derivatives exhibit significant biological activity and are versatile objects for chemical modification . They are represented by a great number of medicines, such as sedative (barbiturates), antiviral (idoxuridine, tenofovir, penciclovir), antimetabolitic (raltitrexed), diuretic (triamterene) .
Synthesis Analysis
The synthesis of such compounds often involves cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The presence of a pyrimidine ring, a pyrazole ring, and a phenyl ring, along with various substituents, would contribute to the complexity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups in the molecule. For instance, the presence of the pyrimidine ring could facilitate reactions such as nucleophilic substitution, while the presence of the phenyl ring could facilitate electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyrimidine ring could contribute to its aromaticity, while the presence of the various substituents could influence its polarity and solubility .Applications De Recherche Scientifique
Anticancer Activity
Research has focused on the synthesis and evaluation of derivatives related to the chemical structure for their potential anticancer properties. For instance, derivatives have been tested against multiple cancer cell lines, demonstrating appreciable growth inhibition in certain lines, indicating a promising direction for the development of new anticancer agents (Al-Sanea et al., 2020).
Receptor Antagonism
Derivatives have been refined to achieve improved receptor-ligand recognition, particularly acting as potent and selective antagonists for the human A3 adenosine receptor. This suggests their potential utility in treating diseases where modulation of this receptor is beneficial (Squarcialupi et al., 2016).
Antimicrobial and Antifungal Activities
Several studies have synthesized and tested derivatives for their antimicrobial and antifungal capabilities. Some compounds exhibited moderate to high activity against a range of bacteria and fungi, which could pave the way for new treatments for infectious diseases (Dangi et al., 2011).
Synthesis of Heterocyclic Compounds
Research has also explored the use of these compounds as precursors in the synthesis of a variety of heterocyclic compounds, demonstrating their versatility in organic synthesis and potential application in developing novel therapeutic agents (Soleiman et al., 2005).
Orientations Futures
The potential of this compound for further study and development is significant, given the wide range of biological activities exhibited by pyrimidines and their derivatives . Future research could focus on exploring its potential uses in medicine, particularly in the treatment of conditions such as cancer, inflammation, and viral infections .
Mécanisme D'action
Target of Action
The compound “2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been discovered as potent inhibitors of certain receptor tyrosine kinases . Therefore, the primary targets of this compound could be similar receptor tyrosine kinases.
Mode of Action
The compound interacts with its targets, potentially receptor tyrosine kinases, and inhibits their activity . This inhibition can lead to a disruption in the signaling pathways that these kinases are involved in, resulting in changes in cellular functions.
Biochemical Pathways
The affected pathways would depend on the specific receptor tyrosine kinases that the compound targets. For instance, if the compound targets VEGFR2, it could affect the VEGF signaling pathway, which plays a crucial role in angiogenesis .
Pharmacokinetics
The degree of lipophilicity of a compound can influence its absorption and distribution . As such, if this compound has a high affinity for a lipid environment, it could diffuse easily into cells .
Result of Action
The result of the compound’s action would be the inhibition of the activity of its target kinases, leading to alterations in the signaling pathways they are involved in. This could potentially lead to effects such as the inhibition of angiogenesis if VEGFR2 is a target . Additionally, some pyrazolo[3,4-d]pyrimidine derivatives have shown cytotoxic activities against certain cell lines .
Propriétés
IUPAC Name |
2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c1-28-16-10-6-5-9-15(16)25-18-14(11-21-25)19(27)24-20(23-18)29-12-17(26)22-13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYNEXHHULPIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

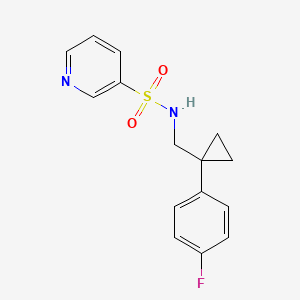

![Methyl 2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B2470063.png)
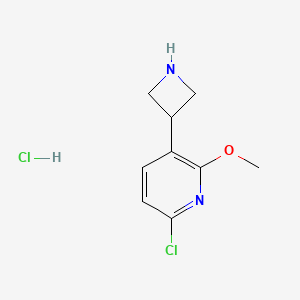
![2-Hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one](/img/structure/B2470065.png)
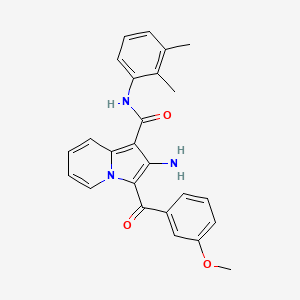
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2470070.png)
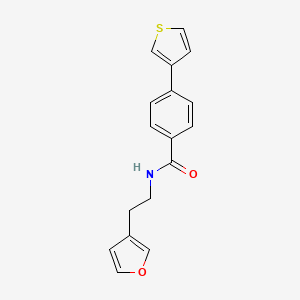
![N1-(4-chlorophenyl)-2-methyl-4-thioxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarboxamide](/img/structure/B2470075.png)

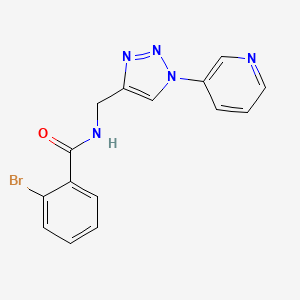
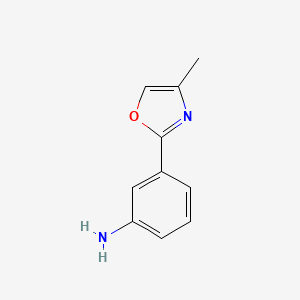

![N-(3,4-dimethylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2470084.png)